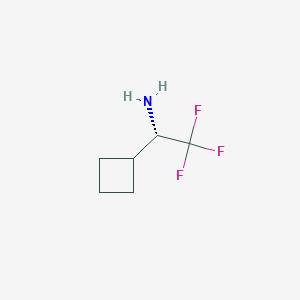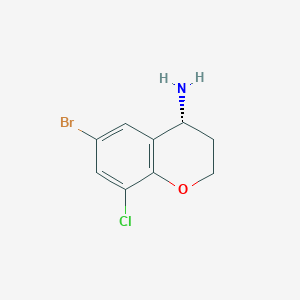
Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-CarboxylicAcid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid is a complex organic compound with the molecular formula C15H20N2O4. It is known for its unique structure, which includes a pyrrolidine ring substituted with a pyridine group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine group and the Boc protecting group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters is crucial to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.
Substitution: The pyridine group can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for drug development.
Biology: The compound can be used to study enzyme interactions and protein-ligand binding due to its unique structure.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive sites that can interact with biological molecules. The pyridine group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Trans-1-(Tert-Butoxycarbonyl)-4-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid: A closely related compound with a similar structure but different substitution pattern.
Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-4-Yl)Pyrrolidine-3-Carboxylic Acid: Another analog with the pyridine group in a different position.
Uniqueness
Trans-1-(Tert-Butoxycarbonyl)-2-(Pyridin-3-Yl)Pyrrolidine-3-Carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H20N2O4 |
|---|---|
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-pyridin-3-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-6-11(13(18)19)12(17)10-5-4-7-16-9-10/h4-5,7,9,11-12H,6,8H2,1-3H3,(H,18,19)/t11-,12+/m0/s1 |
Clave InChI |
IRYZLPTYEPXCMO-NWDGAFQWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C2=CN=CC=C2)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1C2=CN=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13046530.png)


![(S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13046540.png)






